3'-(2,3-Dimethylphenyl)-6,6-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione
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Overview
Description
3’-(2,3-Dimethylphenyl)-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 3’-(2,3-Dimethylphenyl)-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazinoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,3-dimethylphenylamine and a diketone.
Functional group modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3’-(2,3-Dimethylphenyl)-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites, using reagents like halogens or nucleophiles.
The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its possible anti-cancer and anti-inflammatory properties.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3’-(2,3-Dimethylphenyl)-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other spirocyclic and pyrazinoquinoline derivatives. Compared to these, 3’-(2,3-Dimethylphenyl)-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione is unique due to its specific functional groups and spiro structure, which confer distinct chemical reactivity and potential biological activity.
Similar compounds include:
- Spiro[1,5-dioxane] derivatives
- Pyrazinoquinoline derivatives
- Other spirocyclic compounds with medicinal properties
Properties
Molecular Formula |
C25H28N2O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3'-(2,3-dimethylphenyl)-2,2-dimethylspiro[1,3-dioxane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-4,6-dione |
InChI |
InChI=1S/C25H28N2O4/c1-16-8-7-11-19(17(16)2)26-12-13-27-20-10-6-5-9-18(20)14-25(21(27)15-26)22(28)30-24(3,4)31-23(25)29/h5-11,21H,12-15H2,1-4H3 |
InChI Key |
DPKHIZVWJFFYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN3C(C2)C4(CC5=CC=CC=C53)C(=O)OC(OC4=O)(C)C)C |
Origin of Product |
United States |
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